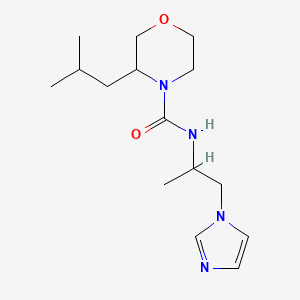![molecular formula C14H21NO3 B7594737 N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)
N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide, also known as HC-067047, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological processes such as osmoregulation, mechanosensation, and inflammation.
Mechanism of Action
N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide acts as a selective antagonist of TRPV4 channels, which are non-selective cation channels that are activated by various stimuli such as heat, mechanical stress, and osmotic pressure. The binding of this compound to TRPV4 channels prevents the influx of calcium ions, which are involved in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the tissue and cell type. For example, it has been shown to inhibit TRPV4-mediated calcium influx in HEK293 cells and dorsal root ganglion neurons, which are involved in pain perception. In addition, this compound has been shown to reduce TRPV4-mediated calcium influx in bladder smooth muscle cells, which are involved in bladder function. This compound has also been shown to reduce TRPV4-mediated calcium influx in lung epithelial cells, which are involved in lung function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide in lab experiments is its selectivity for TRPV4 channels, which allows for the specific inhibition of TRPV4-mediated calcium influx without affecting other ion channels or cellular processes. However, one limitation is the potential off-target effects of this compound, which may affect the interpretation of the results. In addition, the solubility and stability of this compound may vary depending on the experimental conditions, which may affect its efficacy.
Future Directions
There are several future directions for the use of N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide in scientific research. One direction is the investigation of the role of TRPV4 channels in various physiological and pathological conditions, such as pain, inflammation, and cancer. Another direction is the development of more potent and selective TRPV4 antagonists for therapeutic applications. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide involves several steps, including the formation of a cycloheptylmethanol intermediate, the protection of the hydroxyl group with a benzyl group, and the coupling of the furan-2-carboxylic acid with the protected cycloheptylmethanol. The final compound is then deprotected to yield this compound. The synthesis has been described in detail in a patent application (WO 2006/102081 A1) and several research articles.
Scientific Research Applications
N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide has been used in various scientific research studies to investigate the role of TRPV4 channels in different physiological and pathological conditions. For example, it has been shown to inhibit TRPV4-mediated calcium influx in human embryonic kidney cells (HEK293) and dorsal root ganglion neurons, which are involved in pain perception. This compound has also been used to study the role of TRPV4 channels in the regulation of blood pressure, lung function, and bladder function.
properties
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-6-7-12(18-11)13(16)15-10-14(17)8-4-2-3-5-9-14/h6-7,17H,2-5,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODVSHEWWEVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2(CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)


![[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)



![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)
![N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide](/img/structure/B7594748.png)
![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)